cis-Cyclohexa-1,4-diene oxide dibromide
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Overview
Description
cis-Cyclohexa-1,4-diene oxide dibromide is an organic compound that features a cyclohexadiene ring with an epoxide and two bromine atoms attached
Preparation Methods
The synthesis of cis-Cyclohexa-1,4-diene oxide dibromide typically involves the addition of bromine to cyclohexa-1,4-diene, followed by epoxidation. One common method is to treat cyclohexa-1,4-diene with bromine to form the dibromide, which is then reacted with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to yield the dibromoepoxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
cis-Cyclohexa-1,4-diene oxide dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can remove the bromine atoms or reduce the epoxide group.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and nucleophiles such as sodium azide (NaN3). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
cis-Cyclohexa-1,4-diene oxide dibromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for understanding biological mechanisms.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which cis-Cyclohexa-1,4-diene oxide dibromide exerts its effects involves the reactivity of the epoxide and bromine atoms. The epoxide group is highly reactive and can undergo ring-opening reactions, while the bromine atoms can participate in substitution and elimination reactions. These reactions can lead to the formation of various products, depending on the conditions and reagents used .
Comparison with Similar Compounds
Similar compounds to cis-Cyclohexa-1,4-diene oxide dibromide include:
1,4-Cyclohexadiene: An isomer with different reactivity and applications.
1,3-Cyclohexadiene: Another isomer with distinct chemical properties.
Cyclohexa-1,4-diene dibromide: Lacks the epoxide group but shares similar bromination reactions
Properties
CAS No. |
39573-55-2 |
---|---|
Molecular Formula |
C6H6Br2O |
Molecular Weight |
253.92 g/mol |
IUPAC Name |
(1R,2R,5S,6S)-2,5-dibromo-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C6H6Br2O/c7-3-1-2-4(8)6-5(3)9-6/h1-6H/t3-,4+,5+,6- |
InChI Key |
GURHZMLRKGTKKO-GUCUJZIJSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@@H]2[C@H]([C@@H]1Br)O2)Br |
Canonical SMILES |
C1=CC(C2C(C1Br)O2)Br |
Origin of Product |
United States |
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